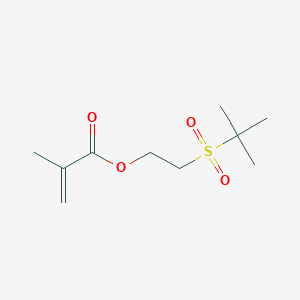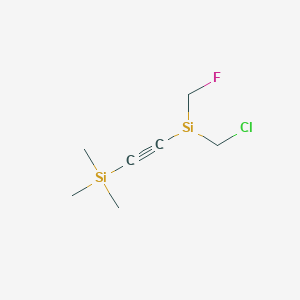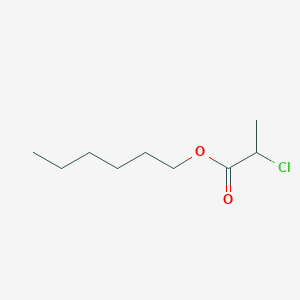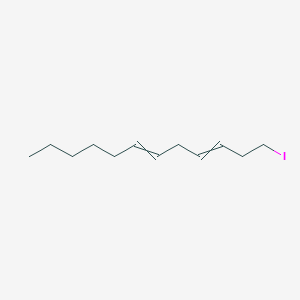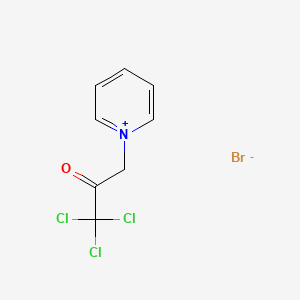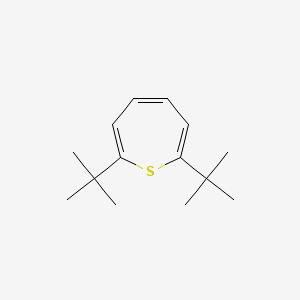
2,7-Di-tert-butylthiepin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Di-tert-butylthiepin: is an organic compound with the molecular formula C14H22S . It belongs to the class of thiepins, which are seven-membered heterocyclic compounds containing sulfur. This compound is particularly notable for its thermal stability, which is attributed to the steric hindrance provided by the two tert-butyl groups at positions 2 and 7 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-di-tert-butylthiepin typically involves the reaction of 2,6-di-tert-butylthiopyrylium salt with appropriate reagents. The process includes several steps, such as the formation of intermediates and their subsequent transformation into the final product .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Di-tert-butylthiepin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form unstable intermediates such as thiepin 1-oxide.
Substitution: Electrophilic substitution reactions at the sulfur atom can lead to the formation of rearranged aromatized compounds.
Bromination: Depending on the reaction conditions, bromination can yield either ring-contracted thiophene or thiopyran.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4 + 2] cycloaddition with tetracyanoethylene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Methyl iodide and silver tetrafluoroborate are often used in electrophilic substitution reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) can be used for bromination reactions.
Cycloaddition: Tetracyanoethylene is a common reagent for cycloaddition reactions.
Major Products Formed:
Oxidation: Thiepin 1-oxide.
Substitution: Aromatized compounds.
Bromination: Thiophene and thiopyran derivatives.
Cycloaddition: [4 + 2] adducts.
Aplicaciones Científicas De Investigación
2,7-Di-tert-butylthiepin has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,7-di-tert-butylthiepin involves its interaction with various molecular targets and pathways. The steric hindrance provided by the tert-butyl groups influences its reactivity and stability. The compound’s electronic structure, as studied through photoelectron spectroscopy, reveals insights into its ionization and interaction with other molecules .
Comparación Con Compuestos Similares
Thiepin: The parent compound without tert-butyl groups.
2,7-Dimethylthiepin: A derivative with methyl groups instead of tert-butyl groups.
Thieno[3,4-d]thiepin: A fused ring system containing thiepin.
Comparison: 2,7-Di-tert-butylthiepin is unique due to its enhanced thermal stability, which is primarily attributed to the steric effects of the tert-butyl groups. This stability makes it a valuable compound for studying the properties of thiepins and their derivatives .
Propiedades
Número CAS |
83670-21-7 |
|---|---|
Fórmula molecular |
C14H22S |
Peso molecular |
222.39 g/mol |
Nombre IUPAC |
2,7-ditert-butylthiepine |
InChI |
InChI=1S/C14H22S/c1-13(2,3)11-9-7-8-10-12(15-11)14(4,5)6/h7-10H,1-6H3 |
Clave InChI |
QJDZGLJXRXAYHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=CC=C(S1)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[Dichloro(fluoro)methyl]sulfanyl}(3,5-dichlorophenyl)carbamyl fluoride](/img/structure/B14424474.png)
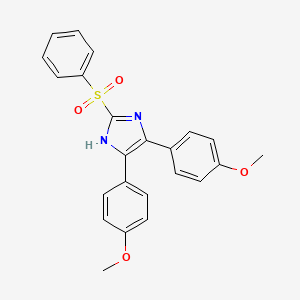

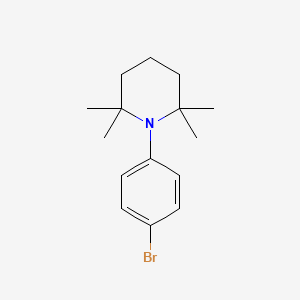

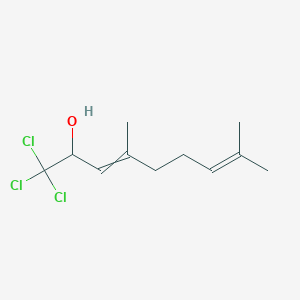
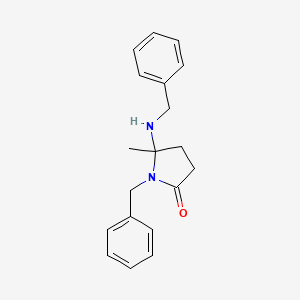
![(E)-methyl-[[2-[2-[2-[(2E)-2-[methyl(oxido)azaniumylidene]hydrazinyl]phenyl]sulfanylethylsulfanyl]phenyl]hydrazinylidene]-oxidoazanium](/img/structure/B14424524.png)
